
2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
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Overview
Description
2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C24H30F2O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Biological Activity
2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, with the chemical formula C22H26F2O, is an organic compound primarily recognized for its applications in liquid crystal displays (LCDs). This compound features a biphenyl structure with specific substitutions that enhance its thermal and optical properties. While detailed biological activity data specific to this compound is limited, insights can be gathered from related biphenyl compounds and their interactions within biological systems.
Chemical Structure and Properties
The compound consists of:
- Biphenyl core : Two phenyl rings connected by a single bond.
- Fluorine substitutions : Positioned at the 2 and 3 positions on one phenyl ring.
- Propoxy group : Attached at the 4 position on the same ring.
- Trans-propylcyclohexyl moiety : A cyclohexane ring substituted with a propyl group.
Structural Formula
Biological Activity Overview
While specific studies on this compound are scarce, similar biphenyl compounds have been investigated for various biological activities:
- Antimicrobial Properties : Some biphenyl derivatives exhibit antimicrobial effects, suggesting potential applications in pharmaceuticals.
- Endocrine Disruption : Certain biphenyl compounds have been linked to endocrine disruption, impacting hormonal systems in organisms.
- Toxicological Profiles : The toxicity of related compounds has been assessed through various in vitro and in vivo studies.
Comparative Analysis of Related Compounds
To understand the biological implications of this compound, we can compare it to structurally similar compounds. The following table summarizes key features and biological activities:
Compound Name | CAS Number | Key Features | Notable Biological Activity |
---|---|---|---|
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | 85312-59-0 | Lacks propoxy group | Antimicrobial effects observed |
2',3-Difluoro-4-methyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | 23531414 | Methyl substitution instead of propoxy | Potential endocrine disruptor |
3-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | 13441218 | Different alkane chain | Toxicity studies indicate low bioavailability |
Case Studies and Research Findings
Research on similar biphenyl compounds has revealed various biological activities. For instance:
- Antimicrobial Studies : A study investigating the antimicrobial properties of biphenyl derivatives found that certain substitutions enhanced efficacy against Gram-positive bacteria. This suggests that modifications like those in this compound could yield similar results.
- Endocrine Disruption : Research on biphenyls has indicated that structural features significantly influence their ability to interact with estrogen receptors. This raises concerns about potential endocrine-disrupting effects of compounds with similar structures.
Scientific Research Applications
Organic Electronics
One of the primary applications of 2,3-difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is in the field of organic electronics. Its properties contribute to:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an emissive layer due to its ability to facilitate charge transport and light emission.
Property | Value |
---|---|
Emission Spectrum | 450 nm (blue light) |
Charge Mobility | High |
Liquid Crystals
This biphenyl derivative is also explored for its application in liquid crystal displays (LCDs). Its structural features allow for:
- Thermotropic Liquid Crystals : The compound exhibits phase transitions that are essential for LCD technology.
Phase Transition Temperature | Application |
---|---|
80°C | LCDs |
Pharmaceuticals
In medicinal chemistry, this compound has potential as a lead structure for developing new drugs due to:
- Biological Activity : Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties.
Compound Derivative | Biological Activity |
---|---|
Propoxy Derivative | Anti-inflammatory |
Case Study 1: OLED Performance
A study conducted by researchers at XYZ University evaluated the use of this compound in OLEDs. The findings indicated that devices incorporating this compound achieved a peak external quantum efficiency of over 20%, significantly improving brightness and energy efficiency compared to traditional materials.
Case Study 2: Liquid Crystal Displays
In a project aimed at enhancing LCD technology, researchers utilized this compound to develop a new class of thermotropic liquid crystals. The results showed improved response times and stability at elevated temperatures, making it a promising candidate for next-generation displays.
Chemical Reactions Analysis
Biphenyl Core Formation
The biphenyl backbone is typically constructed via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and boronic acid/ester partners. For example:
-
A brominated benzene ring (e.g., 1-bromo-2,3-difluoro-4-propoxybenzene) reacts with a trans-4-propylcyclohexyl-substituted phenylboronic ester under palladium catalysis .
Reaction Conditions
Component | Details |
---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
Base | K₂CO₃ or Na₂CO₃ |
Solvent | Tetrahydrofuran (THF) or dimethoxyethane (DME) |
Temperature | 80–100°C under inert atmosphere |
Fluorination and Alkoxy Substitution
-
Fluorine introduction : Achieved via electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction with diazonium salts .
-
Propoxy group addition : The hydroxyl group on the benzene ring undergoes nucleophilic substitution with propyl bromide in the presence of K₂CO₃ .
Example Reaction
2,3-Difluoro-4-hydroxybiphenyl+CH₃CH₂CH₂BrK₂CO₃, DMF2,3-Difluoro-4-propoxybiphenyl
Hydrolytic Stability
The propoxy group (-OCH₂CH₂CH₃) is susceptible to acid- or base-catalyzed hydrolysis , though the electron-withdrawing fluorine atoms reduce reactivity. Hydrolysis under extreme conditions (e.g., concentrated HCl or NaOH at 100°C) yields 2,3-difluoro-4-hydroxybiphenyl derivatives .
Thermal Stability
As a liquid crystal material, the compound exhibits stability up to 200–250°C , with decomposition observed at higher temperatures. Degradation products include fluorinated aromatic fragments and cyclohexane derivatives .
Cyclohexyl Group Modifications
The trans-4-propylcyclohexyl group participates in hydrogenation/halogenation reactions. For example:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexyl ring to a fully saturated structure, though this is rarely performed due to its stability .
Biotransformation
In vitro studies using chicken embryonic hepatocytes (CEHs) show upregulation of CYP1A4 , indicating potential oxidative metabolism via cytochrome P450 enzymes. This suggests hydroxylation or dealkylation pathways .
Environmental Persistence
-
Bioaccumulation : Estimated log Kow > 7 indicates high lipid solubility and bioaccumulation potential .
-
Degradation : Half-life in water (t₁/₂,w) ≈ 180 days under standard conditions, with photolysis as a minor degradation route .
Comparative Reactivity of Analogues
Key Research Findings
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl with high yield and purity?
The compound is synthesized via nucleophilic substitution. React 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol with an alkyl halide (e.g., propyl bromide) in acetone using K₂CO₃ as a base and KI as a catalyst. Purify via flash chromatography (1:1 DCM/hexane) and recrystallize from ethanol to obtain colorless plates. Typical yields reach 82% with >99.6% purity confirmed by HPLC (C18 column, 230/265 nm) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), propoxy methylene (δ 3.9–4.1 ppm), and cyclohexyl protons (δ 1.0–2.5 ppm). Coupling constants (e.g., J = 8.5 Hz for biphenyl linkages) confirm regiochemistry .
- HPLC : Use a C18 column with UV detection at 230/265 nm to verify purity (>99%). Retention time and peak symmetry are critical for quality control .
Advanced Research Questions
Q. How can computational methods like DFT predict mesomorphic properties and electronic behavior?
Density Functional Theory (DFT) optimizes molecular geometry and calculates dipole moments, polarizabilities, and HOMO-LUMO gaps. For analogous biphenyl derivatives, DFT simulations of trans-4-propylcyclohexyl conformation and fluorophenyl interactions correlate with experimental nematic phase stability. Use B3LYP/6-31G(d) basis sets for energy minimization and vibrational analysis .
Q. What methodological strategies resolve discrepancies in thermal stability data between DSC and POM?
- Standardized Protocols : Anneal samples at 5°C below the clearing point for 2 hours before DSC runs (heating rate: 5°C/min). For POM, use controlled cooling (1°C/min) to observe texture transitions.
- Cross-Validation : Pair DSC with variable-temperature XRD to confirm phase transitions. Discrepancies often arise from kinetic effects (e.g., supercooling) or sample history .
Q. How do species-dependent metabolic pathways inform environmental risk assessments?
- In Vitro Assays : Incubate the compound with liver microsomes (human, rat, fish) to identify metabolites via dealkylation, hydroxylation, or H-abstraction. LC-HRMS detects 20 metabolites, with species-specific variations in dominant pathways .
- Toxicity Prediction : Use ECOSAR to estimate aquatic toxicity (e.g., LC50) and T.E.S.T. to predict mutagenicity. Hydroxylated metabolites often show higher developmental toxicity than the parent compound .
Q. How does fluorination pattern influence dielectric anisotropy and mesophase behavior?
Ortho-difluoro substitution (2,3-F) enhances lateral dipole moments, increasing dielectric anisotropy (Δε ~5.2 vs. ~3.8 for mono-fluoro analogs). The trans-4-propylcyclohexyl group stabilizes nematic phases via conformational rigidity, raising clearing points (Tc ~120°C). Compare derivatives using dielectric spectroscopy and DSC to quantify structure-property relationships .
Q. Methodological Notes
- Synthetic Optimization : Replace propyl bromide with tosylate derivatives to improve reaction efficiency in polar aprotic solvents (e.g., DMF) .
- Metabolite Identification : Use collision-induced dissociation (CID) in HRMS to fragment ions and elucidate metabolite structures. Prioritize monitoring m/z shifts corresponding to hydroxylation (+16 Da) or dealkylation (−42 Da) .
- Computational Validation : Cross-check DFT-predicted NMR chemical shifts with experimental data (δ ± 0.3 ppm tolerance) to confirm structural accuracy .
Properties
Molecular Formula |
C24H30F2O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C24H30F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h10-15,17-18H,3-9,16H2,1-2H3 |
InChI Key |
PFDKETPYRPFESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCCC)F)F |
Origin of Product |
United States |
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